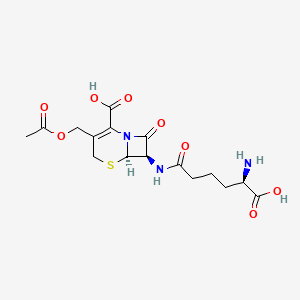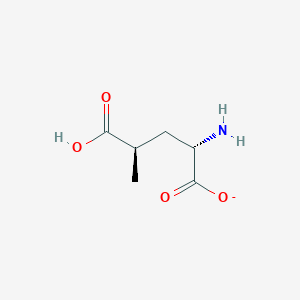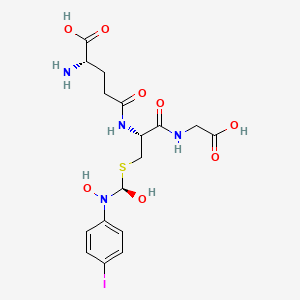
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular detoxification processes. The addition of the N-hydroxy-N-iodophenylcarbamoyl group to glutathione enhances its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione typically involves the following steps:
Preparation of N-Hydroxy-N-iodophenylcarbamoyl Chloride: This intermediate is synthesized by reacting N-hydroxyaniline with iodine monochloride in an appropriate solvent, such as acetonitrile, under controlled temperature conditions.
Coupling with Glutathione: The N-hydroxy-N-iodophenylcarbamoyl chloride is then reacted with glutathione in the presence of a base, such as triethylamine, to form the final product. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using automated synthesis equipment and continuous flow reactors to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: It can be reduced back to its thiol form, which is essential for its role in detoxification processes.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize the compound.
Reducing Agents: Dithiothreitol (DTT) or glutathione reductase can reduce the compound.
Nucleophiles: Various nucleophiles, such as amines or thiols, can substitute the iodine atom under mild conditions.
Major Products Formed
Disulfides: Formed during oxidation reactions.
Reduced Thiols: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
科学研究应用
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular detoxification and as a potential antioxidant.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
作用机制
The mechanism of action of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione involves its interaction with cellular thiols and redox-active enzymes. The compound can modulate the activity of enzymes such as glyoxalase I, which is involved in detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis . By forming a complex with glyoxalase I, the compound enhances the enzyme’s activity, thereby protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
S-(N-Hydroxy-N-p-nitrophenylcarbamoyl)glutathione: Similar in structure but with a nitro group instead of an iodine atom.
S-(N-Hydroxy-N-methylphenylcarbamoyl)glutathione: Contains a methyl group instead of an iodine atom.
Uniqueness
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This iodine atom can participate in various substitution reactions, making the compound versatile for chemical modifications and applications.
属性
分子式 |
C17H23IN4O8S |
|---|---|
分子量 |
570.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(R)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17+/m0/s1 |
InChI 键 |
SCHAHXXLASZJCD-NVGCLXPQSA-N |
手性 SMILES |
C1=CC(=CC=C1N([C@H](O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
规范 SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



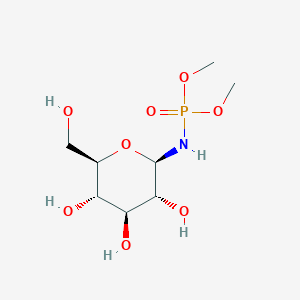
![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
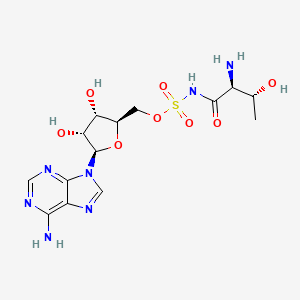
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
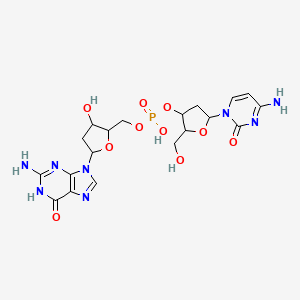
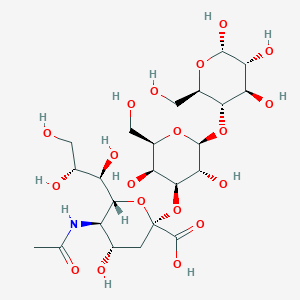
![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
